Product packaging for 4-Nitro-5-phenylpent-4-enamide(Cat. No.:CAS No. 58373-44-7)

4-Nitro-5-phenylpent-4-enamide

Cat. No.: B14607289
CAS No.: 58373-44-7
M. Wt: 220.22 g/mol
InChI Key: MDDKIXOWRJJPSP-UHFFFAOYSA-N
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Description

4-Nitro-5-phenylpent-4-enamide is a chemical compound offered for research and development purposes. It is intended for use by qualified laboratory professionals. This product is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers are responsible for verifying the compound's suitability and compliance with their institution's safety protocols for their specific applications. Handle all substances with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O3 B14607289 4-Nitro-5-phenylpent-4-enamide CAS No. 58373-44-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58373-44-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-nitro-5-phenylpent-4-enamide

InChI

InChI=1S/C11H12N2O3/c12-11(14)7-6-10(13(15)16)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,14)

InChI Key

MDDKIXOWRJJPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(CCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitro 5 Phenylpent 4 Enamide and Analogues

Precursor Synthesis Strategies for Substituted Pentenamide Backbones

A common approach to the synthesis of complex amides involves the preparation of a functionalized pentenamide backbone, which can then be further elaborated to the final target molecule. Several strategies have been developed to access these crucial precursors.

Enamine Precursor Methodologies Utilizing Carbanion Generators and Protected Amino Acid Esters

The formation of enamines from the condensation of a ketone with a secondary amine is a well-established transformation in organic synthesis. These electron-rich alkenes can serve as versatile nucleophiles in carbon-carbon bond-forming reactions. In the context of pentenamide synthesis, enamine precursors derived from β-keto esters or amides can be reacted with suitable electrophiles.

While specific examples detailing the synthesis of 4-nitro-5-phenylpent-4-enamide precursors via this exact methodology are not prevalent in the reviewed literature, the general principles of enamine chemistry are applicable. For instance, an enamine formed from a protected amino acid ester could potentially react with a carbanion generated from a nitroalkane. Subsequent functional group manipulations would then lead to the desired pentenamide backbone. A direct asymmetric hydrogenation of unprotected enamino esters and amides has been described, which yields β-amino esters and amides with high enantiomeric excess. researchgate.net This method, catalyzed by Rhodium complexes with Josiphos-type chiral ligands, is highly efficient and avoids the need for protection and deprotection steps. researchgate.net

Chalcone (B49325) Intermediate Approaches via Claisen-Schmidt Condensation and Subsequent Transformations

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. nih.govekb.egscispace.comnih.govresearchgate.net This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or an aldehyde. nih.govscispace.comresearchgate.net For the synthesis of precursors to this compound, a substituted benzaldehyde (B42025) can be reacted with a ketone containing an amide functionality or a group that can be converted to an amide.

The general scheme for the Claisen-Schmidt condensation involves the reaction of an acetophenone (B1666503) with a benzaldehyde in the presence of a base, such as sodium hydroxide, to form a chalcone. scispace.com This methodology can be adapted to produce a variety of chalcone derivatives by using substituted benzaldehydes and acetophenones. nih.gov While the traditional Claisen-Schmidt reaction can be slow and sometimes result in complex mixtures, modern variations have been developed to improve yields and simplify purification. ekb.eg

Once the chalcone intermediate is formed, it can undergo a variety of transformations to generate the desired pentenamide backbone. For example, a Michael addition of a nitroalkane to the α,β-unsaturated system of the chalcone would introduce the nitro group at the 4-position. Subsequent reduction of the ketone and other functional group manipulations would then lead to the target molecule.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
Aromatic Aldehyde DerivativesPyrrole-based AcetophenoneBasic MediaPyrrole-based Chalcone Derivatives nih.gov
2-Acetyl-1-methylpyrroleAryl-furfuralSodium Hydroxide in MethanolPyrrole-based Chalcone Derivatives nih.gov
Substituted Benzaldehyde2-Acetylpyrrole10% Aqueous NaOH in MethanolPyrrole-based Chalcone Derivatives nih.gov
AcetophenoneBenzaldehydeNaOHChalcone scispace.com

Carbamate Precursor Routes through Base-Mediated Intramolecular Decarboxylation

Carbamates are versatile functional groups in organic synthesis and can serve as precursors to amides. One notable method involves the base-mediated intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates. organic-chemistry.org This approach offers an efficient way to form primary and secondary alkylamines under mild conditions. organic-chemistry.org

In this strategy, an alkanoyloxycarbamate undergoes an intramolecular rearrangement, similar to a Hofmann or Curtius rearrangement, to yield an amine. organic-chemistry.org This method is tolerant of a wide range of functional groups and can be performed using cesium carbonate as the base in acetonitrile. organic-chemistry.org For the synthesis of a pentenamide precursor, a suitably substituted alkanoyloxycarbamate could be designed to undergo this decarboxylation to generate the desired amide functionality within the pentenamide backbone. This environmentally friendly protocol avoids the use of noble metal catalysts and excess amines or alkyl halides. organic-chemistry.org

Direct Synthetic Routes to this compound

In addition to precursor-based strategies, several methods have been developed for the direct synthesis of this compound and its analogues. These routes often offer greater efficiency by reducing the number of synthetic steps.

Nucleophilic Addition Strategies Including Knoevenagel Condensation Variants with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is particularly useful for the synthesis of α,β-unsaturated compounds. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

For the direct synthesis of this compound, a Knoevenagel condensation variant could be employed. This would likely involve the reaction of a β-nitro aldehyde with a compound containing an active methylene group and an amide functionality. The choice of base and reaction conditions would be crucial to ensure the desired product is formed in high yield and purity. While specific literature on the direct application of Knoevenagel condensation for this exact compound is limited in the provided search results, the principles of the reaction are highly relevant.

Transition-Metal Catalyzed Approaches for Stereoselective Enamide Formation

Transition-metal catalysis has emerged as a powerful tool for the stereoselective synthesis of a wide variety of organic molecules, including enamides. These methods offer high levels of control over the geometry of the double bond, which is often crucial for the biological activity of the target molecule.

Organocatalytic Methodologies Involving Enamine-Nitro Olefin Reactions

The synthesis of the this compound scaffold can be efficiently achieved through organocatalytic strategies, particularly those involving the reaction of enamines with nitro olefins. researchgate.netmasterorganicchemistry.comlibretexts.org This approach, a variation of the Stork enamine reaction, leverages the nucleophilic character of enamines to perform a conjugate addition to an electrophilic nitroalkene. libretexts.org The process typically involves three key steps: the formation of an enamine from a parent aldehyde or ketone and a secondary amine, the Michael addition of the enamine to a nitro olefin, and subsequent hydrolysis of the resulting iminium salt to yield the final product. libretexts.org

Enamines are electron-rich alkenes that serve as effective enolate equivalents while being easier to prepare under neutral conditions, which helps prevent side reactions often associated with enolates. libretexts.org In the context of synthesizing this compound analogues, the reaction would involve an appropriate enamine adding to a β-nitrostyrene derivative. The mechanism proceeds via the electrophilic attack of the enamine on the nitro olefin, leading to the formation of an intermediate zwitterionic species or a cyclobutane (B1203170) intermediate. researchgate.net This intermediate is then hydrolyzed, often with the aid of a mild acid, to regenerate the carbonyl group (or a derivative thereof) and release the amine catalyst. researchgate.netmasterorganicchemistry.com

The use of chiral organocatalysts, such as proline or its derivatives (e.g., diphenylprolinol trimethylsilyl (B98337) ether), is central to achieving enantioselectivity in this reaction. researchgate.net These catalysts facilitate the initial enamine formation and control the stereochemical outcome of the subsequent Michael addition. researchgate.netresearchgate.net The reaction mechanism is understood to involve the formation of intermediate zwitterions, cyclobutanes, and dihydrooxazine-N-oxides, which are then hydrolyzed to furnish the final nitro-alkane product. researchgate.net The efficiency and stereoselectivity of the reaction can be significantly influenced by acid co-catalysts. researchgate.net

Stereoselective Synthesis of this compound Isomers

The geometry of the double bond ((E) vs. (Z) isomerism) in this compound is critical for its biological activity and further synthetic utility. The stereoselective synthesis of these isomers can be controlled through the careful selection of catalysts and reaction conditions.

Control of (E)/(Z) Stereochemistry in Enamide Synthesis through Brønsted and Lewis Acid Catalysis

Both Brønsted and Lewis acids are instrumental in controlling the stereochemical outcome of enamide synthesis. chemrxiv.orgnih.govnih.gov Acid catalysis can influence the reaction pathway, affecting which diastereomer is formed preferentially. chemrxiv.orgnih.gov

Brønsted Acid Catalysis: Simple Brønsted acids, such as para-toluenesulfonic acid (p-TsOH), can effectively catalyze the formation of enamides and their subsequent reactions, often leading to high diastereoselectivities under mild conditions. chemrxiv.orgchemrxiv.org Chiral Brønsted acids, particularly BINOL-derived chiral phosphoric acids (CPAs), have emerged as powerful tools for controlling stereochemistry. chemrxiv.orgnih.gov These catalysts can promote reactions with excellent enantioselectivities and can also influence the (E)/(Z) selectivity. nih.gov For instance, in related reactions, the choice of a chiral phosphoric acid catalyst has been shown to achieve high diastereo- and enantioselectivity in reactions involving enamides. chemrxiv.org In some synthetic routes, hydrogen bonding interactions have been exploited to achieve a stereospecific synthesis of Z-enamides. rsc.org

Lewis Acid Catalysis: Lewis acids such as BF₃·OEt₂, Cu(OTf)₂, and Sc(OTf)₃ can also drastically affect the (E)/(Z) selectivities of reactions leading to structures analogous to the target enamide. nih.gov The addition of a Lewis acid can enhance the electrophilicity of the reaction partner and influence the geometry of the transition state. nih.gov In certain catalytic systems, a Lewis acidic co-catalyst can accelerate borotropic shifts, leading to a reversal of selectivity and favoring the formation of a specific isomer. nih.gov The combination of enzymatic processes with Lewis acid catalysis has also been explored to create domino reactions for synthesizing complex molecules. rsc.org

The table below summarizes the influence of different catalytic systems on stereochemical control in related synthetic transformations.

Catalyst TypeSpecific Catalyst ExampleTypical Outcome/Control
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)High yields and diastereoselectivity in enamide reactions. chemrxiv.orgchemrxiv.org
Chiral Brønsted Acid Chiral Phosphoric Acids (CPAs)High enantioselectivity and can influence (E)/(Z) ratios. chemrxiv.orgnih.gov
Lewis Acid BF₃·OEt₂, Zn(OMe)₂Can significantly alter (E)/(Z) selectivity; may promote isomerization. nih.govnih.gov
Base Catalyst TriethylamineCan facilitate stereospecific formation of Z-enamides via hydrogen bonding. rsc.org

Asymmetric Synthesis Approaches to Enantiomerically Enriched Analogues

The development of asymmetric methods to produce enantiomerically pure analogues of this compound is of significant interest for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. cram.com Chiral catalysis is the cornerstone of modern asymmetric synthesis. google.com

The most prominent approach for achieving enantioselectivity in the synthesis of this scaffold is through the use of chiral catalysts, particularly chiral Brønsted acids. chemrxiv.orgnih.gov As mentioned, chiral phosphoric acids (CPAs) derived from BINOL are highly effective. chemrxiv.org In reactions involving the addition of enamides to electrophiles, these catalysts can generate architecturally complex products with high enantiomeric excess (ee). chemrxiv.orgnih.gov For example, the reaction of an enamide in the presence of 5 mol% of a simple, phenyl-substituted CPA can afford the desired product in high diastereo- and enantioselectivity. chemrxiv.org

The table below illustrates the effectiveness of various chiral catalysts in achieving high enantioselectivity in analogous organocatalytic reactions.

Catalyst ClassSpecific CatalystSubstrate ClassAchieved Enantiomeric Excess (ee)
Chiral Phosphoric Acid BINOL-derived CPAsEnamides + N-acyliminiumsHigh (72-99% ee) nih.gov
Chiral Phosphoric Acid Phenyl-substituted CPAEnamides + 3-hydroxyisoindolinonesHigh ee reported chemrxiv.org
Organocatalyst L-ProlineAldehydes + NitrosobenzeneKey step in asymmetric synthesis juniperpublishers.com

Chemical Reactivity and Mechanistic Pathways of 4 Nitro 5 Phenylpent 4 Enamide

Reactions Involving the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing character and its ability to undergo a range of chemical transformations. nih.gov

One of the most fundamental transformations of the nitro group is its reduction to various other nitrogen-containing functional groups, such as amines, hydroxylamines, or oximes. nih.govwikipedia.org The specific product obtained depends on the choice of reducing agent and the reaction conditions.

The complete reduction of an aryl or alkyl nitro compound yields the corresponding primary amine. This transformation is of great importance in organic synthesis, as amines are key building blocks for many pharmaceuticals and complex molecules. scispace.comorganic-chemistry.org Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgresearchgate.net For 4-Nitro-5-phenylpent-4-enamide, this would result in the formation of 4-Amino-5-phenylpent-4-enamide.

Partial reduction of the nitro group can lead to the formation of hydroxylamines or oximes. For instance, the use of zinc dust in the presence of ammonium chloride is a classic method for converting nitro compounds to hydroxylamines. wikipedia.org The reduction to oximes can be achieved using specific metal salts like tin(II) chloride. wikipedia.org

Table 1: Potential Reductive Transformations of the Nitro Group
Reducing Agent/ConditionsProduct Functional GroupGeneral Transformation
H₂, Pd/C, PtO₂, or Raney NickelAmineR-NO₂ → R-NH₂
Fe, Sn, or Zn in acidic medium (e.g., HCl)AmineR-NO₂ → R-NH₂
Zinc dust and NH₄ClHydroxylamineR-NO₂ → R-NHOH
Tin(II) chloride (SnCl₂)OximeR-CH=C(NO₂)R' → R-CH=C(=NOH)R'

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally challenging for unsubstituted aromatic rings like benzene because of their inherent electron density. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, with the nitro group being a prime example. wikipedia.orglibretexts.org

In the structure of this compound, the phenyl ring is unsubstituted and lacks a suitable leaving group (such as a halide). The nitro group is attached to the pentene chain, not directly to the phenyl ring. Therefore, the phenyl ring in the parent compound is not activated for SNAr reactions.

For this reaction to be plausible, two conditions would need to be met:

A good leaving group would need to be present on the phenyl ring.

One or more strong electron-withdrawing groups (like an additional nitro group) would need to be attached directly to the phenyl ring, positioned ortho or para to the leaving group. libretexts.orglibretexts.org

If these conditions were met, a nucleophile would attack the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing group, which is crucial for stabilizing it. libretexts.org Subsequent loss of the leaving group re-establishes the aromaticity and yields the substitution product.

Transformations at the Enamide Moiety (Carbon-Carbon Double Bond)

The enamide moiety in this compound contains a carbon-carbon double bond whose reactivity is profoundly influenced by the attached nitro group.

The carbon-carbon double bond in this compound is part of a nitroalkene system. The powerful electron-withdrawing effect of the nitro group makes the β-carbon (the carbon atom of the double bond not bearing the nitro group) highly electrophilic and susceptible to attack by nucleophiles. This reactivity makes the compound an excellent Michael acceptor in conjugate addition reactions. organic-chemistry.org

The Michael addition is a thermodynamically controlled 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a related system like a nitroalkene. organic-chemistry.org A wide variety of nucleophiles can participate in this reaction, including resonance-stabilized carbanions (from active methylene (B1212753) compounds like malonates), enamines, and various heteroatom nucleophiles. mdpi.comencyclopedia.pub Organocatalysis has been extensively developed for asymmetric Michael additions to nitroalkenes, allowing for the synthesis of chiral products with high enantioselectivity. researchgate.netacs.orgmdpi.com

Table 2: Examples of Michael Donors for Conjugate Addition to Nitroalkenes
Nucleophile (Michael Donor)Catalyst ExampleProduct Type
AldehydesProline derivatives, Tripeptides ethz.chγ-Nitroaldehydes researchgate.net
KetonesChiral primary amines (via enamine) mdpi.comγ-Nitroketones
MalonatesThiourea derivatives, 1,1-diaminoazine γ-Nitro-diesters
N-Heterocycles (e.g., Benzotriazole)Cinchona alkaloid derivatives acs.orgN-Substituted γ-nitro compounds

The reaction mechanism involves the attack of the nucleophile on the β-carbon of the nitroalkene, forming a new carbon-carbon bond and generating a nitronate anion intermediate. This intermediate is then protonated to give the final adduct. encyclopedia.pub

Electrophilic addition is a characteristic reaction of electron-rich carbon-carbon double bonds. The mechanism typically involves the initial attack of the π electrons on an electrophile (like a proton from a hydrogen halide), forming a carbocation intermediate, which is then attacked by a nucleophile. algoreducation.compressbooks.pub According to Markovnikov's rule, the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.orgwikipedia.org

However, in this compound, the double bond is severely electron-deficient due to the strong electron-withdrawing nitro group. This deactivation makes the double bond a poor nucleophile and thus highly resistant to attack by electrophiles under standard conditions. researchgate.net Therefore, typical electrophilic addition reactions like hydrohalogenation are not favored for this compound. The dominant reaction pathway for the double bond is overwhelmingly conjugate addition by nucleophiles. While enamides can undergo electrophilic additions, the presence of the conjugated nitro group fundamentally alters this reactivity profile. acs.org

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orglibretexts.org This reaction typically occurs between a conjugated diene (a system with four π-electrons) and a dienophile (a system with two π-electrons), forming a six-membered ring. libretexts.org

The double bond in this compound is electron-deficient, which makes it an excellent dienophile for Diels-Alder reactions, particularly with electron-rich dienes. youtube.com The reaction is a concerted, pericyclic process that occurs in a single step through a cyclic transition state. libretexts.org Enamides have been shown to be versatile reactants in various cycloaddition settings. acs.orgnih.govresearchgate.net

The reaction of this compound with a suitable diene would lead to the formation of a cyclohexene ring, creating two new carbon-carbon sigma bonds. The stereochemistry of the dienophile is retained in the product. youtube.com

Table 3: Potential Diels-Alder Reactions with this compound as the Dienophile
DieneProduct Skeleton
1,3-ButadieneSubstituted Cyclohexene
CyclopentadieneSubstituted Bicyclic [2.2.1]heptene
2,3-Dimethyl-1,3-butadieneSubstituted, Dimethylated Cyclohexene
Danishefsky's dieneSubstituted Cyclohexenone derivative (after hydrolysis)

Cyclization Reactions Leading to Novel Ring Systems

The unique arrangement of functional groups in this compound and its derivatives makes it a prime candidate for various intramolecular cyclization reactions. These pathways offer efficient routes to construct novel and intricate ring systems, which are often challenging to synthesize through other methods.

Intramolecular Electrophilic Fluoro-cyclization of Unsaturated N-Hydroxy- and N-Acetoxyamides

The intramolecular electrophilic fluoro-cyclization represents a powerful method for the stereospecific synthesis of fluorinated heterocycles. While direct studies on this compound are not prevalent, the reaction mechanism can be extrapolated from studies on analogous α,β- and β,γ-unsaturated amide systems. This reaction typically employs an electrophilic fluorine source, such as Selectfluor™ (F-TEDA-BF₄), to initiate cyclization.

For this reaction to proceed on a derivative of this compound, the amide nitrogen would first need to be converted to an N-hydroxy or N-acetoxy group. These groups act as internal nucleophiles. The proposed mechanism begins with the electrophilic attack of the fluorine cation from Selectfluor on the electron-rich double bond. In bicyclic systems, this can lead to a carbocation intermediate that may undergo rearrangement. nih.gov For the acyclic this compound backbone, the attack would likely form a transient fluoronium ion or a carbocation stabilized by the phenyl group.

The subsequent step involves the intramolecular attack of the oxygen atom of the N-hydroxy or N-acetoxy group onto the electrophilic carbon center. This cyclization is often highly stereoselective. Studies on α,β-unsaturated amides suggest a process involving a synergetic syn-oxo-fluorination followed by an anti-oxo substitution, leading to fluorinated oxazolidine-2,4-diones with excellent diastereoselectivity. fao.orgnih.govacs.org The presence of the electron-withdrawing nitro group on the double bond of this compound would significantly decrease the nucleophilicity of the alkene, potentially requiring harsher reaction conditions or more powerful electrophilic fluorinating agents. The regioselectivity of the cyclization would be dictated by the relative stability of the carbocation intermediate, with the positive charge preferentially forming at the carbon adjacent to the phenyl group (benzylic position).

Table 1: Proposed Reagents and Products for Electrophilic Fluoro-cyclization

Starting Material DerivativeElectrophilic Fluorine SourceProposed Product
N-hydroxy-4-nitro-5-phenylpent-4-enamideSelectfluor™ (F-TEDA-BF₄)Fluorinated isoxazolidinone derivative
N-acetoxy-4-nitro-5-phenylpent-4-enamideSelectfluor™ (F-TEDA-BF₄)Fluorinated oxazolidinone derivative

Radical-Initiated Cascade Cyclization Pathways, including formation of γ-Lactams

Radical cyclizations are a cornerstone of heterocyclic synthesis, valued for their tolerance of various functional groups and mild reaction conditions. nih.gov For a substrate like this compound, a radical-initiated cascade can be envisioned to form functionalized γ-lactams, a structural motif present in numerous biologically active molecules.

The key to this transformation is the generation of a radical at a suitable position to facilitate an intramolecular cyclization. This can be achieved through several methods:

Atom Transfer Radical Cyclization (ATRC): A precursor, such as an α-halo derivative of the parent amide, can be used. Upon initiation (e.g., with Bu₃SnH/AIBN or via photoredox catalysis), a radical is formed, which then adds to the electron-deficient double bond of the nitroalkene. pharmacy180.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govacs.org An appropriate photocatalyst can enable the formation of a radical that initiates a cyclization cascade. nih.gov

The mechanistic pathway for forming a γ-lactam would likely involve a 5-exo-trig cyclization. For example, if a radical is generated at the α-carbon of the amide, it would add to the β-carbon of the nitroalkene (the carbon adjacent to the phenyl group). This addition is favored due to the formation of a thermodynamically stable radical on the α-carbon, which is stabilized by the nitro group. This new radical intermediate is then quenched by a hydrogen atom donor, such as tributyltin hydride, to yield the final γ-lactam product. pharmacy180.comorganic-chemistry.orgyoutube.com The stereochemical outcome of the cyclization is often controlled by the transition state geometry, which tends to favor the formation of the trans product to minimize steric interactions.

Table 2: Comparison of Radical Initiation Methods for Lactam Formation

Initiation MethodRadical PrecursorReagentsTypical Product
Tin-mediatedα-Bromo-4-nitro-5-phenylpent-4-enamideBu₃SnH, AIBN3-(1-nitro-2-phenylethyl)pyrrolidin-2-one
Photoredox Catalysisβ-Ketoester derivativeIr or Ru photocatalyst, lightFunctionalized cyclopentanone-lactam
Photoenzymaticα-HaloamideFlavin-dependent 'ene'-reductases, lightHigh selectivity for cyclized lactam

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold is rich in functional handles that allow for a wide array of chemical modifications. These transformations can be used to synthesize a library of related compounds or to introduce new functionalities for further synthetic elaboration.

The conjugated nitroalkene is arguably the most reactive part of the molecule. It is a potent Michael acceptor and can be reduced to various other nitrogen-containing functional groups. wikipedia.org

Reduction to Nitroalkane: The double bond can be selectively reduced without affecting the nitro group using reagents like sodium borohydride (NaBH₄) in specific solvent systems or aqueous tri-n-butyltin hydride. tandfonline.comerowid.org

Reduction to Amine: A more complete reduction, typically using catalytic hydrogenation (e.g., H₂, Pd/C) or reducing agents like LiAlH₄, can convert the nitroalkene directly to the corresponding primary amine.

Conversion to Oxime/Ketone: The nitroalkene can be converted into a ketone via the Nef reaction on the corresponding nitroalkane intermediate. Alternatively, reduction with reagents like tin(II) chloride can yield oximes. sci-hub.semdma.ch

The amide functionality also offers several avenues for derivatization:

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 4-nitro-5-phenylpent-4-enoic acid.

N-Alkylation/N-Arylation: The amide N-H bond can be deprotonated and reacted with electrophiles to install alkyl or aryl substituents.

Dehydrogenation: For related saturated amides, α,β-dehydrogenation methods exist, while β,γ-unsaturated amides can undergo γ-oxidation or dehydrogenative annulation. nih.govresearchgate.net

The phenyl group and the alkene itself provide further sites for modification. The phenyl ring can undergo standard electrophilic aromatic substitution reactions, while the double bond, despite being electron-poor, can react with specific nucleophiles or undergo cycloaddition reactions. sci-rad.com

Table 4: Summary of Potential Derivatization Reactions

Functional GroupReaction TypeReagentsProduct Functional Group
NitroalkeneConjugate ReductionNaBH₄, THF/MeOHNitroalkane
NitroalkeneFull ReductionH₂, Pd/C or Raney NiPrimary Amine
NitroalkeneMichael AdditionNucleophiles (e.g., malonates, amines)γ-Nitro amide with β-substituent
NitroalkeneDiels-Alder ReactionDienes (e.g., cyclopentadiene)Cycloadduct
AmideHydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
AmideN-AlkylationNaH, then R-XN-Substituted Amide

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 4-Nitro-5-phenylpent-4-enamide, providing detailed information about the hydrogen and carbon environments within the molecule.

High-field ¹H and ¹³C NMR spectra provide the fundamental data required for structural confirmation. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for precise assignment of each atom in the molecular structure. modgraph.co.uklibretexts.org

In a representative ¹H NMR spectrum, the protons of the primary amide (-CONH₂) would typically appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole effects of the nitrogen atom. The vinyl proton (H-4) is expected to be significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group and conjugation with the phenyl ring. libretexts.org The methylene (B1212753) protons at C-2 and C-3 would exhibit complex splitting patterns (multiplets) due to coupling with each other. The aromatic protons of the phenyl group at C-5 would appear in the typical aromatic region of the spectrum.

The ¹³C NMR spectrum offers direct insight into the carbon skeleton. bhu.ac.in The carbonyl carbon (C-1) of the amide is expected at the far downfield region. youtube.com The sp² hybridized carbons of the double bond (C-4 and C-5) and the phenyl ring would resonate in the intermediate alkene and aromatic regions, respectively. oregonstate.edulibretexts.org The aliphatic methylene carbons (C-2 and C-3) would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Click to view interactive data table
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 ~2.55 t ~7.4
H-3 ~2.80 t ~7.4
H-4 ~7.80 s -
-NH₂ ~5.8 (br s), ~6.2 (br s) br s -
Phenyl-H ~7.40-7.60 m -

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Click to view interactive data table
Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C=O) ~172.5
C-2 (-CH₂-) ~34.0
C-3 (-CH₂-) ~28.5
C-4 (=C-NO₂) ~148.0
C-5 (=C-Ph) ~145.0
Phenyl C (ipso) ~132.0
Phenyl C (o, m, p) ~129.0-131.0

Two-dimensional (2D) NMR techniques are instrumental in deciphering complex spectral data by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals for the H-2 and H-3 methylene groups would be expected, confirming their adjacent relationship in the pentenamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to unambiguously assign the carbon signals for C-2, C-3, the vinyl C-4, and the carbons of the phenyl ring by correlating their signals to their corresponding, pre-assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy): These experiments are identical but interpret cross-peaks differently. huji.ac.il A NOESY experiment detects protons that are close in space (through-space interaction), which is crucial for determining stereochemistry. researchgate.net For instance, NOE correlations between the vinyl proton (H-4) and the ortho-protons of the phenyl ring would help confirm the E/Z geometry around the C4=C5 double bond. acs.org EXSY is used to study dynamic processes, such as chemical or conformational exchange. huji.ac.il It could be applied to investigate the rate of rotation around the amide C-N bond by observing exchange cross-peaks between the two distinct -NH₂ proton signals. arxiv.org

In situ NMR spectroscopy allows for real-time monitoring of a chemical reaction directly within the NMR tube. spectroscopyonline.commpg.deresearchgate.net This powerful technique could be employed to study the synthesis of this compound. By acquiring spectra at regular intervals, one could track the disappearance of starting material signals and the concurrent appearance and growth of product signals. nih.gov This provides valuable kinetic data and can help identify transient intermediates, offering deep insight into the reaction mechanism. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. ias.ac.in The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure.

The most prominent features would include strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro (-NO₂) group. orgchemboulder.comorgchemboulder.comspectroscopyonline.com A strong absorption from the carbonyl (C=O) group of the primary amide (Amide I band) would also be a defining characteristic. spcmc.ac.inspectroscopyonline.comudel.edu Additionally, the N-H stretching vibrations of the primary amide group would appear as two distinct bands in the high-frequency region. spectroscopyonline.com Other expected absorptions include those for C=C stretching of the alkene and aromatic ring, aromatic and aliphatic C-H stretching, and the N-H bending vibration (Amide II band). libretexts.org

Predicted IR Absorption Bands for this compound

Click to view interactive data table
Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
Amide N-H Asymmetric & Symmetric Stretch 3350 & 3180 Medium
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 Medium
Amide C=O Stretch (Amide I) ~1660 Strong
Alkene C=C Stretch ~1640 Medium
Amide N-H Bend (Amide II) ~1620 Medium
Nitro N=O Asymmetric Stretch ~1520 Strong
Nitro N=O Symmetric Stretch ~1350 Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. whitman.edu For this compound (Molecular Formula: C₁₁H₁₂N₂O₃), the exact mass can be calculated, and the molecular ion peak (M⁺) would be observed in the mass spectrum.

The fragmentation of this molecule under ionization would likely proceed through characteristic pathways for amides and nitro compounds. wikipedia.orglibretexts.org A common fragmentation for α,β-unsaturated amides is the cleavage of the amide (N-CO) bond, which would result in the formation of a stable acylium cation. nih.govunl.ptrsc.orgyoutube.com Other plausible fragmentation pathways include the loss of the nitro group (as NO₂ or HNO₂) and cleavage of the alkyl chain. nih.govnih.gov

Plausible Mass Spectrometry Fragments for this compound

Click to view interactive data table
m/z Value Identity
220 [M]⁺ (Molecular Ion)
174 [M - NO₂]⁺
176 [M - CONH₂]⁺
102 [C₆H₅-C≡CH]⁺
77 [C₆H₅]⁺ (Phenyl cation)
44 [CONH₂]⁺

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound. sepscience.comsielc.comfishersci.comhplc.euchromatographyonline.com For a polar molecule like this compound, a reversed-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The compound's purity can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration.

While the parent structure of this compound is achiral, derivatives or related compounds might contain stereocenters. In such cases, chiral HPLC would be the method of choice for stereoisomer analysis. chiralpedia.comphenomenex.comresearchgate.netnih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

No published studies detailing the use of HPLC for the determination of enantiomeric excess or diastereomeric ratio of this compound were found.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Intermediate Analysis

While Thin Layer Chromatography is a common technique used to monitor the progress of chemical reactions, no specific methods or results (e.g., solvent systems, Rf values) have been reported for the synthesis or analysis of this compound. rsc.orglibretexts.orgchemistryhall.comyoutube.com

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available X-ray crystallographic data for this compound.

Computational and Theoretical Studies on 4 Nitro 5 Phenylpent 4 Enamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Nitro-5-phenylpent-4-enamide, these methods would be employed to determine its most stable three-dimensional structure and to quantify its electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. A typical DFT study on this compound would involve optimizing its geometry to find the lowest energy conformation. This process would yield important data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule. Key parameters that would be calculated are presented in the hypothetical data table below, which illustrates the type of information that would be generated from such a study.

PropertyDescriptionHypothetical Value
Total Energy The total electronic energy of the molecule in its optimized geometry.To be determined
Dipole Moment A measure of the overall polarity of the molecule.To be determined
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and electronic excitation energy.To be determined
Mulliken Atomic Charges The partial charges on each atom, which can indicate sites susceptible to nucleophilic or electrophilic attack.To be determined

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Molecular Orbital Theory (MP2) Calculations for Higher-Level Accuracy

For a more accurate determination of the electronic energy and other properties, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are often employed. While computationally more demanding than DFT, MP2 calculations provide a better description of electron correlation effects, which can be important for molecules with conjugated systems and polar functional groups. An MP2 study on this compound would serve to refine the energetic and geometric parameters obtained from DFT. A comparison of results from both methods would provide a more robust understanding of the molecule's properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for exploring the potential chemical reactions of a molecule and for understanding the intricate details of reaction mechanisms.

Transition State Analysis and Reaction Coordinate Determination

For any proposed reaction involving this compound, such as addition reactions to the nitroalkene moiety or reactions at the amide group, computational methods can be used to locate the transition state structures. A transition state is the highest energy point along the reaction pathway, and its geometry and energy are crucial for determining the reaction rate. By performing a transition state search, researchers can identify the specific arrangement of atoms that represents the barrier to the reaction. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state connects the reactants and products.

Energy Profile Mapping for Competing Pathways

Often, a molecule can undergo multiple competing reactions. Computational chemistry can be used to map the complete energy profile for each potential reaction pathway. This involves calculating the energies of the reactants, intermediates, transition states, and products. By comparing the activation energies (the energy difference between the reactants and the transition state) for competing pathways, it is possible to predict which reaction is more likely to occur under a given set of conditions.

Synthetic Applications and Derivatives of 4 Nitro 5 Phenylpent 4 Enamide

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The unique combination of a conjugated nitroalkene and an enamide in 4-Nitro-5-phenylpent-4-enamide provides multiple reaction sites, making it a highly versatile precursor for a variety of organic transformations. The electron-withdrawing nature of the nitro group renders the double bond highly electrophilic and susceptible to nucleophilic attack.

Key reactions that underscore its potential as a versatile building block include:

Michael Addition: The conjugated system is an excellent Michael acceptor, readily reacting with a wide range of carbon and heteroatom nucleophiles. This reaction is fundamental for carbon-carbon bond formation and the introduction of diverse functional groups. The resulting nitroalkane can be further transformed into other functionalities, such as amines or carbonyls. acs.org

Diels-Alder Reactions: The activated double bond of the nitroalkene moiety can act as a potent dienophile in [4+2] cycloaddition reactions with various dienes. mdpi.comwikipedia.orgchemtube3d.comwikipedia.org This allows for the stereocontrolled synthesis of substituted cyclohexene derivatives, which are common structural motifs in many natural products and biologically active molecules. The nitro group in the adduct can serve as a handle for further synthetic manipulations.

Enamide Reactivity: Enamides themselves are stable yet reactive functional groups. researchgate.netingentaconnect.combenthamdirect.com They can participate in various transformations, including electrophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions, further expanding the synthetic utility of the parent molecule.

The following table summarizes the potential transformations of this compound as a versatile building block:

Reaction TypeReactantProduct TypeSignificance
Michael AdditionCarbon Nucleophiles (e.g., enolates, organometallics), Heteroatom Nucleophiles (e.g., amines, thiols)Functionalized nitroalkanesC-C and C-X bond formation, introduction of diverse functionalities
Diels-Alder ReactionConjugated dienesSubstituted cyclohexene derivativesStereocontrolled synthesis of six-membered rings
[3+2] CycloadditionDipoles (e.g., azomethine ylides, nitrile oxides)Five-membered heterocyclic ringsConstruction of heterocycles like pyrrolidines and isoxazolines
Enamide CyclizationAcid or metal catalystNitrogen-containing heterocyclesSynthesis of lactams and other N-heterocycles

Precursor for the Development of Novel Heterocyclic Compounds and Scaffolds

Both the nitroalkene and enamide functionalities are well-known precursors for the synthesis of a wide array of heterocyclic compounds. ias.ac.in The strategic manipulation of these groups within this compound can lead to the formation of various nitrogen- and oxygen-containing ring systems.

From the Nitroalkene Moiety:

Pyrrolidines and Piperidines: The conjugate addition of a nucleophile to the nitroalkene, followed by reductive cyclization of the nitro group with a suitably placed carbonyl or other electrophile, is a common strategy for synthesizing substituted pyrrolidines and piperidines. researchgate.netnih.govwhiterose.ac.uknih.gov For instance, a Michael addition of a dicarbonyl compound could be followed by a reductive amination to form a piperidine ring.

Isoxazolines: The nitroalkene can participate in [3+2] cycloaddition reactions with nitrile oxides to afford isoxazoline derivatives.

Pyrroles: The Barton-Zard reaction, which involves the reaction of a nitroalkene with an isocyanoacetate, provides a direct route to substituted pyrroles.

From the Enamide Moiety:

Pyridines: Enamides can serve as precursors for the synthesis of substituted pyridines through cycloaddition or condensation reactions. researchgate.netorganic-chemistry.orgbeilstein-journals.orgmdpi.com For example, a [4+2] cycloaddition with an appropriate dienophile could lead to a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Lactams and other N-Heterocycles: Intramolecular cyclization of the enamide moiety, often promoted by acid or transition metal catalysts, can lead to the formation of various lactam structures and other fused nitrogen-containing heterocycles. jst.go.jporganic-chemistry.orgacs.org

The following table illustrates the potential of this compound as a precursor for heterocyclic synthesis:

HeterocycleSynthetic StrategyFunctional Group Involved
PyrrolidineMichael addition followed by reductive cyclizationNitroalkene
PiperidineAza-Diels-Alder reaction or Michael addition/cyclizationNitroalkene
Isoxazoline[3+2] Cycloaddition with nitrile oxidesNitroalkene
PyrroleBarton-Zard reaction with isocyanoacetatesNitroalkene
PyridineCycloaddition or condensation reactionsEnamide
Fused N-heterocyclesIntramolecular cyclizationEnamide

Design and Synthesis of Analogues with Modified Reactivity and Structural Features

The chemical properties of this compound can be fine-tuned through the synthesis of its analogues. By systematically modifying its structure, it is possible to alter its reactivity, selectivity, and physical properties, thereby expanding its synthetic applications.

Modifications to the Nitroalkene Moiety:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electrophilicity of the double bond. Electron-withdrawing groups would enhance its reactivity towards nucleophiles, while electron-donating groups would decrease it.

Substitution at the α- and β-positions: Placing substituents at the α- or β-positions of the nitroalkene can introduce steric hindrance, influencing the stereochemical outcome of reactions. It can also alter the electronic properties of the conjugated system. researchgate.net

Modifications to the Enamide Moiety:

N-Substituents: The nature of the substituent on the amide nitrogen can influence the nucleophilicity and steric environment of the enamide. Bulky substituents could direct the stereoselectivity of certain reactions.

Amide Group Modification: Replacing the amide with other electron-withdrawing groups, such as an ester or a ketone, would significantly alter the electronic properties and reactivity of the enamine-like system.

The following table presents potential analogues and their expected impact on reactivity:

Analogue StructureModificationExpected Effect on Reactivity
4-Nitro-5-(4-methoxyphenyl)pent-4-enamideElectron-donating group on the phenyl ringDecreased electrophilicity of the nitroalkene
4-Nitro-5-(4-chlorophenyl)pent-4-enamideElectron-withdrawing group on the phenyl ringIncreased electrophilicity of the nitroalkene
N-Benzyl-4-nitro-5-phenylpent-4-enamideBulky substituent on the amide nitrogenIncreased steric hindrance around the enamide
Methyl 4-nitro-5-phenylpent-4-enoateReplacement of amide with an esterAltered electronic properties of the enamine-like system

Utilization in Cascade Reactions and Multicomponent Transformations

The presence of multiple reactive sites makes this compound an ideal substrate for cascade (or domino) reactions and multicomponent reactions (MCRs). wikipedia.org20.210.105 These reaction strategies allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation, which is highly desirable in modern organic synthesis for its efficiency and atom economy.

Cascade Reactions:

A cascade reaction involving this compound could be initiated by a Michael addition to the nitroalkene. researchgate.netresearchgate.net The resulting intermediate could then undergo a subsequent intramolecular reaction, such as a cyclization or an aldol condensation, to form a complex cyclic structure in a single step. For example, the conjugate addition of an enolate could be followed by an intramolecular cyclization to form a six-membered ring.

Multicomponent Reactions:

This compound could be a key component in various MCRs. nih.govtaylorfrancis.commdpi.comnih.gov For instance, it could participate in a three- or four-component reaction where the nitroalkene moiety reacts with a nucleophile and an electrophile in a single pot to generate a highly functionalized product. The enamide part could also be involved in MCRs, for example, by reacting with an imine and a nucleophile.

The following table provides hypothetical examples of the utilization of this compound in complex reactions:

Reaction TypeProposed ReactantsPotential Product
Cascade ReactionThis compound, Diethyl malonate, BaseHighly substituted cyclic nitroalkane
Multicomponent ReactionThis compound, an Aldehyde, an Amine, an Isocyanide (Ugi-type reaction)Complex peptide-like structure
Multicomponent ReactionThis compound, a 1,3-Dicarbonyl compound, an Aldehyde, Ammonia (Hantzsch-type reaction)Dihydropyridine derivative

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.